3-Position Sulfonyl Substitution: Patent-Validated LCE Inhibitor Scaffold vs. Unclaimed 4-Position Analogs
The 3-substituted sulfonylpiperidine scaffold, to which CAS 2097860-29-0 belongs, is explicitly claimed and biologically validated as an LCE inhibitor in U.S. Patent 8,367,698 B2 (MSD K.K.), with demonstrated utility across cardiovascular, neurologic, metabolic, reproductive, and digestive disease models [1]. In contrast, the closest commercially available analog, 1-(4-methanesulfonylpiperidin-1-yl)-2-phenoxyethan-1-one (CAS 1448124-85-3), bears the sulfonyl group at the 4-position—a scaffold that is claimed in a separate patent family (4-sulfonylpiperidine derivatives, US20100234392) with distinct SAR requirements and does not share the same 3-substituted SAR optimization path, thus representing a different pharmacological space [2]. The 3-position substitution in CAS 2097860-29-0 introduces an undefined atom stereocenter (count = 1), absent in the 4-substituted analog (undefined stereocenter count = 0), creating a chiral environment that can be exploited for stereoselective target interactions [3]. This scaffold-level differentiation means procurement of the 3-substituted compound provides access to the patent-validated LCE pharmacophore, whereas the 4-substituted analog is not covered by the same biological validation claims.
| Evidence Dimension | Scaffold patent coverage and LCE inhibition validation |
|---|---|
| Target Compound Data | 3-substituted sulfonylpiperidine scaffold; explicitly claimed in US8367698B2 as LCE inhibitor with demonstrated therapeutic utility [1]; undefined atom stereocenter count = 1 [3] |
| Comparator Or Baseline | 4-substituted sulfonylpiperidine scaffold (CAS 1448124-85-3); claimed in separate patent family US20100234392 with distinct SAR [2]; undefined atom stereocenter count = 0 [4] |
| Quantified Difference | Scaffold substitution position: 3- vs. 4-; Undefined stereocenter count: 1 vs. 0; Patent family: US8367698B2 (3-substituted) vs. US20100234392 (4-substituted) |
| Conditions | Patent claims and computed structural properties (PubChem-derived data via kuujia.com) |
Why This Matters
Procurement of the 3-substituted scaffold provides access to the biologically validated LCE inhibitor pharmacophore with explicit patent precedence, reducing target validation risk in drug discovery programs.
- [1] Nagase, T.; Sasaki, T.; Takahashi, T. 3-Substituted Sulfonyl Piperidine Derivative. U.S. Patent 8,367,698 B2, February 5, 2013. Assignee: MSD K.K. View Source
- [2] 4-Sulfonylpiperidine Derivatives. U.S. Patent Application Publication 2010/0234392 A1, September 16, 2010. View Source
- [3] Kuujia.com. CAS No. 2097860-29-0: Computed Properties (Undefined Atom Stereocenter Count). Accessed 2026. View Source
- [4] Kuujia.com. CAS No. 1448124-85-3: Computed Properties (Undefined Atom Stereocenter Count). Accessed 2026. View Source
